molecular formula C19H35F3O B10823062 1(R)-(Trifluoromethyl)oleyl alcohol

1(R)-(Trifluoromethyl)oleyl alcohol

Cat. No.: B10823062
M. Wt: 336.5 g/mol
InChI Key: ZYGTVPPVHAUBNX-HJCTWCACSA-N
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Description

1®-(Trifluoromethyl)oleyl alcohol is an organic compound characterized by the presence of a trifluoromethyl group attached to an oleyl alcohol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1®-(Trifluoromethyl)oleyl alcohol can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of 1®-(Trifluoromethyl)oleyl alcohol typically involves large-scale chemical processes, such as:

Chemical Reactions Analysis

Types of Reactions

1®-(Trifluoromethyl)oleyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products

    Oxidation: Aldehydes, ketones.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Mechanism of Action

The mechanism of action of 1®-(Trifluoromethyl)oleyl alcohol involves its interaction with molecular targets and pathways, including:

Properties

Molecular Formula

C19H35F3O

Molecular Weight

336.5 g/mol

IUPAC Name

(Z,2R)-1,1,1-trifluorononadec-10-en-2-ol

InChI

InChI=1S/C19H35F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)19(20,21)22/h9-10,18,23H,2-8,11-17H2,1H3/b10-9-/t18-/m1/s1

InChI Key

ZYGTVPPVHAUBNX-HJCTWCACSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCC[C@H](C(F)(F)F)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(C(F)(F)F)O

Origin of Product

United States

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